molecular formula C24H21BrFN5O2 B610491 Ripretinib CAS No. 1442472-39-0

Ripretinib

Cat. No. B610491
M. Wt: 510.3674
InChI Key: CEFJVGZHQAGLHS-UHFFFAOYSA-N
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Description

Ripretinib, also known as Qinlock, is a small molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor α (PDGFRA). It is used to treat gastrointestinal stromal tumor (GIST) in patients who have received treatment with at least 3 other medicines .


Synthesis Analysis

Ripretinib was synthesized by constructing a 1,6-naphtholide involving the junction of an α-aryl ester and appropriately functionalized 4-aminopyridine .


Molecular Structure Analysis

Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase .


Chemical Reactions Analysis

Ripretinib is a small molecule inhibitor of the receptor tyrosine kinases KIT and PDGFRA. After successive cycles of treatment, gastrointestinal stromal tumours can carry a wide array of mutations, which makes resistance to treatment more likely .


Physical And Chemical Properties Analysis

The molecular formula of Ripretinib is C24H21BrFN5O2 and its molecular weight is 510.36 .

Scientific Research Applications

  • Ripretinib was designed to inhibit a broad spectrum of mutant KIT and PDGFRA kinases found in cancers, especially in GISTs, where drug-resistant KIT mutations are a major challenge (Smith et al., 2019).

  • A study explored the electronic properties and molecular bioactivity of Ripretinib, indicating its potential inhibition of novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins (Alharthi et al., 2020).

  • The Phase III study, INTRIGUE, compared the safety and efficacy of ripretinib versus sunitinib in patients with advanced GIST following imatinib treatment. It aimed to assess ripretinib's ability to target secondary resistance mutations that may develop after other tyrosine kinase inhibitors (Nemunaitis et al., 2019).

  • Ripretinib received its first approval in the USA in May 2020 for the treatment of adult patients with advanced GIST who have received prior treatment with ≥3 kinase inhibitors, including imatinib (Dhillon, 2020).

  • Intrapatient dose escalation of Ripretinib after disease progression provided clinically meaningful outcomes in advanced GIST across various lines of therapy (George et al., 2021).

  • Ripretinib has demonstrated efficacy and a favorable safety profile in a multicenter, retrospective study in Chinese patients with advanced GIST (Yang et al., 2023).

  • A study analyzed the effect of hepatic impairment on the pharmacokinetics of ripretinib, providing valuable information for dose recommendations in patients with varying degrees of hepatic impairment (Li et al., 2022).

  • Ripretinib was explored in the context of drug-drug interactions, particularly with CYP3A inhibition, CYP3A induction, and gastric acid reduction, to assess its pharmacokinetics under different conditions (Li et al., 2022).

Safety And Hazards

Ripretinib can cause serious side effects including skin cancer, hypertension (high blood pressure) and cardiac dysfunction manifested as ejection fraction decrease (when the muscle of the left ventricle of the heart is not pumping as well as normal) . It is recommended to use full personal protective equipment while handling Ripretinib and avoid breathing vapors, mist, dust or gas .

Future Directions

Ripretinib is approved for patients with gastrointestinal stromal tumours after the tumour has become resistant to three or more other kinase inhibitors. In a pivotal phase III clinical trial in patients with gastrointestinal stromal tumours and who had failure with three or more prior treatments, ripretinib significantly delayed disease progression compared with placebo .

properties

IUPAC Name

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJVGZHQAGLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027956
Record name Ripretinib
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URL https://comptox.epa.gov/dashboard/DTXSID201027956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

568.6±50.0
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth.
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ripretinib

CAS RN

1442472-39-0
Record name Ripretinib [USAN]
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Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ripretinib
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URL https://comptox.epa.gov/dashboard/DTXSID201027956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea
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Record name RIPRETINIB
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Citations

For This Compound
10
Citations
JY Blay, C Serrano, MC Heinrich, J Zalcberg… - The Lancet …, 2020 - thelancet.com
… who received ripretinib were permitted to dose escalate to ripretinib 150 mg twice a day, continue ripretinib 150 mg once a day if showing clinical benefit, or discontinue ripretinib; …
Number of citations: 288 www.thelancet.com
M Von Mehren, C Serrano, S Bauer, H Gelderblom… - Annals of …, 2019 - Elsevier
… Ripretinib improved PFS over P in advanced GIST patients after progression on standard treatments. Ripretinib was associated with a favorable tolerability profile. Ripretinib is a novel …
Number of citations: 25 www.sciencedirect.com
S Dhillon - Drugs, 2020 - Springer
… In May 2020, oral ripretinib received its first approval in the … on the review of the ripretinib new drug application in this … in the development of ripretinib leading to this first approval …
Number of citations: 48 link.springer.com
JR Zalcberg - Therapeutic Advances in Gastroenterology, 2021 - journals.sagepub.com
… ripretinib for treatment of advanced GIST in adults who have received three or more TKIs, including imatinib. Ripretinib … III trial (INTRIGUE) comparing ripretinib with sunitinib in patients …
Number of citations: 16 journals.sagepub.com
JR Zalcberg, MC Heinrich, S George, S Bauer… - The …, 2021 - academic.oup.com
… safety of ripretinib IPDE to 150 mg bid after PD among patients randomized to ripretinib 150 mg … in the ripretinib arm were offered the options of ripretinib IPDE to 150 mg bid, continue …
Number of citations: 24 academic.oup.com
S Bauer, RL Jones, JY Blay, H Gelderblom… - Journal of clinical …, 2022 - ncbi.nlm.nih.gov
… Ripretinib had higher activity against imatinib-resistant … ripretinib may be superior in second-line GIST. In this phase III INTRIGUE study, we evaluate the efficacy and safety of ripretinib …
Number of citations: 32 www.ncbi.nlm.nih.gov
V Kumar, L Doros, M Thompson, SL Mushti… - Clinical Cancer …, 2023 - AACR
… On May 15, 2020, FDA approved ripretinib for the treatment of advanced GIST for … ripretinib marketing application and discuss regulatory insights that supported the approval of ripretinib…
Number of citations: 1 aacrjournals.org
BD Smith, MD Kaufman, WP Lu, A Gupta, CB Leary… - Cancer cell, 2019 - cell.com
… Ripretinib inhibits all tested KIT and PDGFRA mutants, and … Ripretinib shows efficacy in preclinical cancer models, and preliminary clinical data provide proof-of-concept that ripretinib …
Number of citations: 218 www.cell.com
S George, P Chi, MC Heinrich, M von Mehren… - European Journal of …, 2021 - Elsevier
… A similar approach was explored in the ripretinib phase I study; on disease progression with ripretinib 150 mg QD, patients could dose escalate to ripretinib 150 mg twice daily (BID). …
Number of citations: 22 www.sciencedirect.com
S Bauer, MC Heinrich, S George, JR Zalcberg… - Clinical cancer …, 2021 - AACR
Purpose: Most patients with gastrointestinal stromal tumor (GIST) have activating mutations in KIT/PDGFRA and are initially responsive to tyrosine kinase inhibitors (TKI). The acquisition …
Number of citations: 35 aacrjournals.org

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